![molecular formula C25H19ClN4O3 B2866624 2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1251566-39-8](/img/no-structure.png)
2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
The compound “2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule. It is related to a class of compounds known as isoxazoles . Isoxazoles are a type of heterocyclic compound, characterized by a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Scientific Research Applications
BET Bromodomain Inhibition
The compound 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole, related in structure, was identified as a potent and orally bioavailable BET bromodomain inhibitor. It demonstrated significant antitumor activity in leukemia and breast cancer models, highlighting the potential of structurally similar compounds in cancer therapy (Zhao et al., 2017).
Heterocyclic Compound Synthesis
Research into the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents provides insight into the broader utility of complex heterocyclic structures in medicinal chemistry. The study explored various derivatives, including thiazolopyrimidines, indicating the versatility of these frameworks in drug development (Abu‐Hashem et al., 2020).
Library Generation through Alkylation
The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions to generate a diverse library of compounds underscores the potential of complex molecules in creating structurally varied and potentially bioactive compounds. This approach facilitates the exploration of chemical space for new therapeutic agents (Roman, 2013).
Photoreactions with Singlet Oxygen
The photoreaction of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen, producing various compounds through different reaction mechanisms, demonstrates the chemical reactivity and potential for derivatization of complex heterocyclic molecules under specific conditions (Mahran et al., 1983).
Diverse Synthetic Applications
The synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions exemplifies the intricate synthetic routes accessible for complex heterocyclic compounds. These methodologies enable the production of substances with potential therapeutic uses, especially in the field of antibiotics (Bagley et al., 2005).
Future Directions
The future directions for research on this compound could involve further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new pharmaceuticals or industrial chemicals .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one' involves the condensation of 3,5-dimethylisoxazole-4-carbaldehyde with 2-mercapto-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one in the presence of a base, followed by oxidation to form the final product.", "Starting Materials": [ "3,5-dimethylisoxazole-4-carbaldehyde", "2-mercapto-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one", "Base (e.g. sodium hydroxide)", "Oxidizing agent (e.g. hydrogen peroxide)" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylisoxazole-4-carbaldehyde with 2-mercapto-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one in the presence of a base (e.g. sodium hydroxide) to form the intermediate product.", "Step 2: Oxidation of the intermediate product using an oxidizing agent (e.g. hydrogen peroxide) to form the final product." ] } | |
CAS RN |
1251566-39-8 |
Product Name |
2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one |
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-33-22-5-3-2-4-16(22)13-28-24(31)15-6-11-21-19(12-15)23-20(14-27-21)25(32)30(29-23)18-9-7-17(26)8-10-18/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
MSZRZQXYGDAJDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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